molecular formula C9H14N3O8P B11994401 2(1H)-Pyrimidinone, 4-amino-1-(3-O-phosphono-beta-D-arabinofuranosyl)- CAS No. 14433-47-7

2(1H)-Pyrimidinone, 4-amino-1-(3-O-phosphono-beta-D-arabinofuranosyl)-

Cat. No.: B11994401
CAS No.: 14433-47-7
M. Wt: 323.20 g/mol
InChI Key: UOOOPKANIPLQPU-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 4-amino-1-(3-O-phosphono-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog. Compounds like these are often used in medicinal chemistry due to their potential therapeutic properties, particularly in antiviral and anticancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(3-O-phosphono-beta-D-arabinofuranosyl)- typically involves the condensation of a pyrimidinone derivative with a phosphorylated sugar moiety. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecules. Common reagents might include phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of automated synthesizers and purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions might target the pyrimidinone ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the sugar moiety, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could produce various alkylated or acylated compounds.

Scientific Research Applications

2(1H)-Pyrimidinone, 4-amino-1-(3-O-phosphono-beta-D-arabinofuranosyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(3-O-phosphono-beta-D-arabinofuranosyl)- involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyrimidinone, 4-amino-1-(2-O-phosphono-beta-D-arabinofuranosyl)
  • 2(1H)-Pyrimidinone, 4-amino-1-(3-O-phosphono-alpha-D-arabinofuranosyl)
  • 2(1H)-Pyrimidinone, 4-amino-1-(3-O-phosphono-beta-D-ribofuranosyl)

Uniqueness

The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-(3-O-phosphono-beta-D-arabinofuranosyl)- lies in its specific sugar moiety and the position of the phosphate group, which can influence its biological activity and stability. This makes it a valuable compound for specific therapeutic applications.

Properties

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOOPKANIPLQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292557, DTXSID20861655
Record name 4-amino-1-(3-o-phosphonopentofuranosyl)pyrimidin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_26425
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14433-47-7
Record name Aracytidine 3'-monophosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-1-(3-o-phosphonopentofuranosyl)pyrimidin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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